molecular formula C18H17N3O4 B2702643 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 392321-74-3

1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2702643
CAS No.: 392321-74-3
M. Wt: 339.351
InChI Key: GWCIFNZZWPFBNN-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxy-substituted benzaldehyde or benzyl halide.

    Introduction of the nitrophenyl group: This can be done through nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with specific proteins involved in cell cycle regulation.

Comparison with Similar Compounds

1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3,4-dihydropyrazol-5-one: Lacks the methoxy and nitro substituents, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)-3,4-dihydropyrazol-5-one:

    1-(3-Nitrophenyl)-3,4-dihydropyrazol-5-one: Contains the nitro group but lacks the methoxy group, affecting its chemical behavior and biological activity.

The presence of both methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

1-[5-(4-methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-11-17(14-4-3-5-15(10-14)21(23)24)18(19-20)13-6-8-16(25-2)9-7-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCIFNZZWPFBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C(=N1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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